

# Spectroscopic Profile of $\alpha$ -(trans-4-Ethylcyclohexyl)phenol: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-(trans-4-Ethylcyclohexyl)phenol

Cat. No.: B1353535

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of  $\alpha$ -(trans-4-Ethylcyclohexyl)phenol. Due to the limited availability of published spectra for this specific compound, this document presents a detailed analysis based on established spectroscopic principles and data from structurally analogous compounds, namely 4-cyclohexylphenol and 4-ethylphenol. The information herein is intended to serve as a valuable resource for the identification, characterization, and quality control of  $\alpha$ -(trans-4-Ethylcyclohexyl)phenol in research and development settings.

## Predicted and Comparative Spectroscopic Data

The following tables summarize the predicted and observed spectroscopic data for  $\alpha$ -(trans-4-Ethylcyclohexyl)phenol and its structural analogs. The predicted values are derived from the analysis of the individual structural components and a comparison with the experimental data of the related compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted  $^1\text{H}$  NMR Spectroscopic Data for  $\alpha$ -(trans-4-Ethylcyclohexyl)phenol

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment	Comparative Data (ppm)
~7.10	Doublet	2H	Aromatic Protons (ortho to -OH)	4-Cyclohexylphenol: ~7.1 ppm; 4-Ethylphenol: ~7.05 ppm[1][2]
~6.80	Doublet	2H	Aromatic Protons (meta to -OH)	4-Cyclohexylphenol: ~6.8 ppm; 4-Ethylphenol: ~6.75 ppm[1][2]
~4.85	Singlet (broad)	1H	Phenolic Hydroxyl Proton (-OH)	4-Ethylphenol: ~4.85 ppm[1]
~2.45	Triplet of triplets	1H	Cyclohexyl Proton (C1-H)	4-Cyclohexylphenol: ~2.4 ppm
~1.80	Multiplet	4H	Cyclohexyl Protons (axial)	
~1.40	Multiplet	4H	Cyclohexyl Protons (equatorial)	
~1.20	Multiplet	1H	Cyclohexyl Proton (C4-H)	
0.90	Quartet	2H	Ethyl Protons (-CH <sub>2</sub> )	4-Ethylphenol: ~2.59 ppm[1]
0.85	Triplet	3H	Ethyl Protons (-CH <sub>3</sub> )	4-Ethylphenol: ~1.20 ppm[1]

Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data for  $\alpha$ -(trans-4-Ethylcyclohexyl)phenol

Chemical Shift ( $\delta$ , ppm)	Assignment	Comparative Data (ppm)
~154.0	Aromatic Carbon (C-OH)	4-Cyclohexylphenol: ~153.5 ppm; 4-Ethylphenol: ~153.05 ppm[1]
~142.0	Aromatic Carbon (C-Cyclohexyl)	4-Cyclohexylphenol: ~141.5 ppm
~128.0	Aromatic Carbons (CH, ortho to -OH)	4-Cyclohexylphenol: ~127.5 ppm; 4-Ethylphenol: ~128.98 ppm[1]
~116.0	Aromatic Carbons (CH, meta to -OH)	4-Cyclohexylphenol: ~115.5 ppm; 4-Ethylphenol: ~115.39 ppm[1]
~44.0	Cyclohexyl Carbon (C1)	4-Cyclohexylphenol: ~43.5 ppm
~35.0	Cyclohexyl Carbons (C2, C6)	
~33.0	Cyclohexyl Carbon (C4)	
~30.0	Cyclohexyl Carbons (C3, C5)	
~29.0	Ethyl Carbon (-CH <sub>2</sub> )	4-Ethylphenol: ~27.98 ppm[1]
~12.0	Ethyl Carbon (-CH <sub>3</sub> )	4-Ethylphenol: ~15.78 ppm[1]

## Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for  $\alpha$ -(trans-4-Ethylcyclohexyl)phenol

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment	Comparative Data (cm <sup>-1</sup> )
~3600-3200	Strong, Broad	O-H Stretch (Phenolic)	4-Cyclohexylphenol: Broad absorption in this region[3]
~3050-3000	Medium	C-H Stretch (Aromatic)	4-Cyclohexylphenol: Strong absorptions in this region[3]
~2950-2850	Strong	C-H Stretch (Aliphatic - Cyclohexyl & Ethyl)	
~1610 & ~1500	Medium-Strong	C=C Stretch (Aromatic Ring)	4-Cyclohexylphenol: Bands around 1610 and 1500 cm <sup>-1</sup> [3]
~1230	Strong	C-O Stretch (Phenolic)	4-Cyclohexylphenol: Strong band around 1230 cm <sup>-1</sup> [3]
~830	Strong	C-H Bend (Para-substituted Aromatic)	

## Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for  $\alpha$ -(trans-4-Ethylcyclohexyl)phenol

m/z	Proposed Fragment	Notes
204	[M] <sup>+</sup>	Molecular Ion
175	[M - C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>	Loss of the ethyl group
107	[C <sub>7</sub> H <sub>7</sub> O] <sup>+</sup>	Benzylic cleavage, formation of hydroxytropylium ion
94	[C <sub>6</sub> H <sub>5</sub> OH] <sup>+</sup>	Cleavage of the cyclohexyl group

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for  $\alpha$ -(trans-4-Ethylcyclohexyl)phenol. These protocols are based on standard laboratory procedures and may require optimization based on the specific instrumentation and sample characteristics.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of  $\alpha$ -(trans-4-Ethylcyclohexyl)phenol in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ). The choice of solvent should be based on the solubility of the compound and the desired resolution of the phenolic proton signal.
- **Instrumentation:** Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
- **$^1\text{H}$  NMR Acquisition:**
  - Acquire a standard one-dimensional proton spectrum.
  - Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
  - The chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
- **$^{13}\text{C}$  NMR Acquisition:**
  - Acquire a proton-decoupled  $^{13}\text{C}$  spectrum.
  - Typical parameters include a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a significantly larger number of scans (e.g., 1024 or more) due to the lower natural abundance of  $^{13}\text{C}$ .
  - The chemical shifts should be referenced to the deuterated solvent peak.

### Fourier-Transform Infrared (FT-IR) Spectroscopy

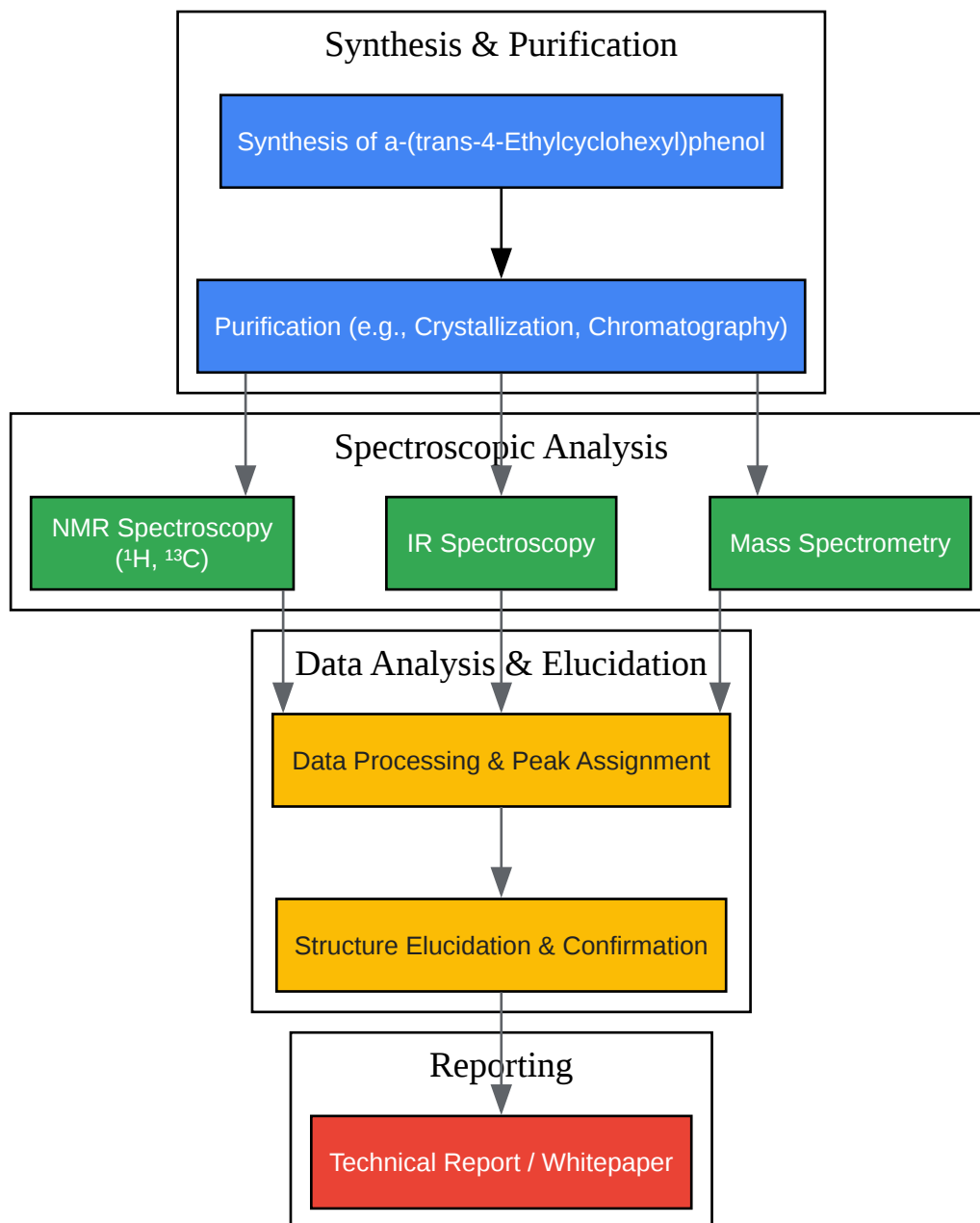
- Sample Preparation:
  - Solid Phase (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.
  - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:
  - Record a background spectrum of the empty sample holder (or clean ATR crystal).
  - Record the sample spectrum over the range of 4000-400  $\text{cm}^{-1}$ .
  - The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

## Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization method. Electron Ionization (EI) is a common technique for this type of molecule.
- Instrumentation: Employ a mass spectrometer, such as a Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct-infusion system.
- Data Acquisition:
  - Acquire the mass spectrum over a mass-to-charge ( $m/z$ ) range that includes the expected molecular ion (e.g.,  $m/z$  50-300).
  - Analyze the fragmentation pattern to identify characteristic fragment ions that can aid in structural elucidation.

## Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a chemical compound like a-(trans-4-Ethylcyclohexyl)phenol.



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 4-Ethylphenol | C<sub>8</sub>H<sub>10</sub>O | CID 31242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-Cyclohexylphenol | C<sub>12</sub>H<sub>16</sub>O | CID 14327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of a-(trans-4-Ethylcyclohexyl)phenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1353535#a-trans-4-ethylcyclohexyl-phenol-spectroscopic-data-nmr-ir-mass-spec]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)